REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]1[N:7]2[CH:8]=[CH:9][N+:10]([O-])=[CH:11][C:6]2=[N:5][N:4]=1.P(Cl)(Cl)([Cl:17])=O>>[Cl:17][C:11]1[C:6]2[N:7]([C:3]([C:2]([F:14])([F:13])[F:1])=[N:4][N:5]=2)[CH:8]=[CH:9][N:10]=1
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Name
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3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine 7-oxide
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Quantity
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40 mg
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Type
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reactant
|
Smiles
|
FC(C1=NN=C2N1C=C[N+](=C2)[O-])(F)F
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Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
at reflux for 2.5 h
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Duration
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2.5 h
|
Type
|
CONCENTRATION
|
Details
|
The cooled solution was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by preparative HPLC (C18 reverse phase column, 10-70% acetonitrile in water containing 0.05% trifluoroacetic acid) and then by flash chromatography on silica gel (10-30% ethyl acetate in hexanes)
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=2N(C=CN1)C(=NN2)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |